Product packaging for Picrasidine O(Cat. No.:CAS No. 101219-63-0)

Picrasidine O

Cat. No.: B008815
CAS No.: 101219-63-0
M. Wt: 280.28 g/mol
InChI Key: HPAUUBGCMSMJQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Picrasidine O is a naturally occurring canthinone alkaloid isolated from the medicinal plant Picrasma quassioides . This compound is recognized in scientific research for its significant cerebral protective effects, showing potential for the investigation of novel therapeutic strategies against dementia and other conditions related to neuronal excitotoxicity . Research Applications and Value: Primary research indicates that this compound exhibits its neuroprotective effect by suppressing neuronal hyperexcitability, which is often linked to an excess of the excitatory neurotransmitter glutamic acid . Notably, studies have reported that this compound does not affect vital parameters such as heart rate and mean systolic blood pressure at tested doses, highlighting its promising safety profile for further investigation . Source and Quality: Sourced from Picrasma quassioides , a plant with a long history of use in traditional Asian medicine, this compound is part of a diverse group of bioactive alkaloids that also includes β-carboline and other canthinone types . Our product is supplied as a high-purity compound to ensure consistent and reliable research outcomes. Disclaimer: This product is labeled "For Research Use Only" (RUO) . It is intended for laboratory research purposes only and is not intended for diagnostic, therapeutic, or any human use. Please refer to the product's Certificate of Analysis (CoA) for detailed specifications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12N2O3 B008815 Picrasidine O CAS No. 101219-63-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

101219-63-0

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

IUPAC Name

4-methoxy-6-methyl-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-4,7,9(16),10,12,14-hexaene-2,3-dione

InChI

InChI=1S/C16H12N2O3/c1-17-8-7-10-9-5-3-4-6-11(9)18-12(10)13(17)15(21-2)14(19)16(18)20/h3-8H,1-2H3

InChI Key

HPAUUBGCMSMJQK-UHFFFAOYSA-N

SMILES

CN1C=CC2=C3C1=C(C(=O)C(=O)N3C4=CC=CC=C24)OC

Canonical SMILES

CN1C=CC2=C3C1=C(C(=O)C(=O)N3C4=CC=CC=C24)OC

Origin of Product

United States

Advanced Methodologies for Isolation and Purification of Picrasidine O

Chromatographic Separation Techniques

Chromatography encompasses a range of techniques that separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. The selection of a specific chromatographic method depends on the physical and chemical properties of the target compound and the complexity of the matrix from which it is being isolated.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

HPLC is a widely used technique for the separation and purification of natural products, including alkaloids oligofastx.comresearchgate.net. It offers high resolution and sensitivity, making it suitable for complex mixtures. Separation in HPLC is achieved by pumping a liquid mobile phase through a stationary phase packed in a column. Various stationary phases (e.g., reversed-phase, normal-phase, ion-exchange) and mobile phase compositions can be employed depending on the polarity and chemical nature of the analytes oligofastx.com. Reversed-phase HPLC, which utilizes a nonpolar stationary phase and a polar mobile phase, is commonly applied for the purification of relatively nonpolar to moderately polar compounds oligofastx.comsigmaaldrich.comthermofisher.com. Normal-phase HPLC uses a polar stationary phase and a nonpolar mobile phase and is suitable for the separation of polar compounds bitesizebio.com.

UHPLC is an evolution of HPLC that uses smaller particle sizes in the stationary phase (typically less than 2 µm) and operates at higher pressures biocompare.com. This allows for faster separations, increased resolution, and reduced solvent consumption compared to traditional HPLC biocompare.comchromatographytoday.com. UHPLC hyphenated with mass spectrometry (UHPLC-MS) or high-resolution mass spectrometry (UHPLC-HRMS) is a powerful tool for the identification and analysis of compounds in complex extracts frontiersin.orgpensoft.net. Studies on Picrasma quassioides, a source of Picrasidine O, have utilized UHPLC-Orbitrap-MS for the identification of compounds frontiersin.org. While specific detailed protocols for this compound purification using HPLC or UHPLC were not found in the immediate search results, these techniques are fundamental in the purification workflow for many natural products, including alkaloids from Picrasma species researchgate.net.

Gas Chromatography (GC)

Gas Chromatography separates volatile or semi-volatile compounds by partitioning them between a gaseous mobile phase (carrier gas) and a stationary phase within a column jppres.com. GC is typically used for the analysis of thermally stable compounds. For the purification of compounds, preparative GC can be employed, allowing for the collection of separated components. GC is often coupled with mass spectrometry (GC-MS) for compound identification jppres.com. While GC is a powerful analytical technique, its application for the isolation and purification of less volatile or thermally labile natural products like some alkaloids might be limited compared to LC-based methods. Gas purification systems are essential components of GC setups to ensure the purity of the carrier gas, which is critical for optimal separation and detection mathesongas.combgb-analytik.comprocesssensing.comrestek.com.

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) is a simple, cost-effective chromatographic technique used for the separation of compounds on a thin layer of stationary phase coated on a plate researchgate.netjppres.comup.ac.za. It is often used for monitoring reaction progress, screening extracts, and preliminary separation of components. Compounds are separated based on their differential migration along the plate as the mobile phase moves through the stationary phase by capillary action. Visualizing agents or UV light are used to detect the separated spots .

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that offers improved resolution, sensitivity, and reproducibility through the use of finer stationary phase particles and more precise application and development nih.govmdpi.com. HPTLC can be used for both qualitative and semi-quantitative analysis and can serve as a preparative technique for isolating small quantities of compounds mdpi.com. TLC and HPTLC have been applied in the analysis of extracts from plants like Eurycoma longifolia and Picrorhiza kurroa, which contain various natural products including those of the picrasidine type nih.gov. While these techniques are valuable for initial separation and analysis, large-scale purification of this compound would likely require more robust methods like preparative HPLC or SFC.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) uses a supercritical fluid, typically carbon dioxide, as the mobile phase chromatographytoday.comchromatographyonline.com. SFC offers advantages such as faster separations, lower solvent consumption, and easier recovery of analytes compared to HPLC, particularly for the purification of chiral and achiral pharmaceutical compounds chromatographytoday.comchromatographyonline.comamericanpharmaceuticalreview.comresearchgate.net. The properties of the supercritical fluid mobile phase, which are intermediate between those of a liquid and a gas, allow for unique selectivity and efficient separation of a range of compounds, including polar molecules when modifiers are used nih.gov. SFC has become an attractive alternative to traditional normal-phase and reversed-phase HPLC for preparative purification chromatographytoday.comamericanpharmaceuticalreview.com. While the search results highlight the growing importance and advantages of SFC for preparative chromatography in the pharmaceutical industry, specific applications for the isolation of this compound were not detailed. However, given its effectiveness for purifying various natural products and its 'greener' profile, SFC holds potential for the purification of this compound.

Hydrophilic Interaction Liquid Chromatography (HILIC) and Nano-Liquid Chromatography (Nano-LC)

Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic mode used for the separation of polar and hydrophilic compounds that are poorly retained in reversed-phase chromatography waters.comnih.gov. HILIC typically employs a polar stationary phase and a mobile phase consisting of a high concentration of organic solvent (e.g., acetonitrile) and a small amount of water or aqueous buffer. Separation is based on partitioning, hydrogen bonding, and electrostatic interactions between the polar analytes and the polar stationary phase. HILIC can be particularly useful for separating isomeric polar compounds.

Nano-Liquid Chromatography (Nano-LC) is a miniaturized form of HPLC or UHPLC that uses columns with very small internal diameters (typically < 100 µm) and very low flow rates nih.gov. Nano-LC offers extremely high sensitivity and is often coupled with mass spectrometry, making it suitable for the analysis of very small sample quantities or trace components in complex matrices, such as in proteomics or metabolomics research nih.gov. While HILIC and Nano-LC are powerful techniques for polar compounds and small sample analysis, their specific application for the preparative isolation of this compound was not found in the provided search results. However, HILIC could be a valuable approach for separating this compound from other polar compounds in a crude extract.

Multidimensional Chromatography and Capillary Electrophoresis

Multidimensional Chromatography involves the coupling of two or more different chromatographic separation techniques in a single system chromatographytoday.comshimadzu.comchromicent.de. This approach significantly increases peak capacity and resolution, making it ideal for the separation of highly complex mixtures that cannot be fully resolved by a single chromatographic dimension chromatographytoday.comchromicent.de. By using orthogonal separation mechanisms in the coupled dimensions, compounds that coelute in the first dimension can be separated in the second dimension chromatographytoday.comshimadzu.com. Multidimensional chromatography can be implemented in various configurations, such as 2D-HPLC (LC×LC) shimadzu.comchromicent.de or coupling LC with GC. This technique is particularly useful for in-depth analysis of complex biological samples nih.gov.

Countercurrent Chromatography for Alkaloid Isolation

Countercurrent Chromatography (CCC), particularly High-Speed Countercurrent Chromatography (HSCCC), is a liquid-liquid partition chromatography technique that eliminates the need for a solid support matrix. This characteristic minimizes irreversible adsorption of the analyte, leading to high sample recovery rates. capes.gov.br HSCCC has been successfully applied to the separation and purification of various alkaloids from Picrasma quassioides. researchgate.netcapes.gov.brmdpi.comwaters.com

The principle of CCC relies on the differential partitioning of analytes between two immiscible liquid phases. One phase serves as the stationary phase, held in place by centrifugal force in the coil of the chromatograph, while the other acts as the mobile phase, pumped through the coil. capes.gov.br The selection of an appropriate two-phase solvent system is crucial for effective separation, based on the partition coefficients (K) of the target compounds between the two phases. waters.com

Studies on the isolation of alkaloids from Picrasma quassioides using HSCCC have employed solvent systems such as n-hexane-ethyl acetate-methanol-water in varying ratios. For instance, a system of n-hexane-ethyl acetate-methanol-water (2:2:2:2, v/v/v/v) has been successfully used for the isolation of other alkaloids from this plant, demonstrating the applicability of HSCCC to Picrasma extracts. researchgate.netcapes.gov.brresearchgate.net Another study compared conventional HSCCC and pH-zone-refining CCC using solvent systems like petroleum ether-ethyl acetate-methanol-water (5:5:4.5:5.5, v/v/v/v) and petroleum ether-ethyl acetate-n-butanol-water (3:2:7:9, v/v/v/v) with modifiers for the separation of ionizable alkaloids. mdpi.comwaters.com

While these studies detail the isolation of compounds such as 3-methylcanthin-2,6-dione, 4-methoxy-5-hydroxycanthin-6-one, and 1-methoxycarbonyl-β-carboline with reported purities and yields researchgate.netcapes.gov.br, specific data on the isolation of this compound using these exact HSCCC conditions were not found in the consulted literature. However, the successful application of HSCCC to structurally related alkaloids from the same plant source suggests that this technique is a viable and powerful method for the isolation of this compound, provided an optimized solvent system is developed based on its specific partitioning behavior.

Optimized Extraction Protocols for Natural Product Isolation

Optimized extraction protocols are fundamental to obtaining a crude extract enriched in the target compounds from plant material. The efficiency of the extraction process is influenced by several factors, including the solvent system, extraction temperature, time, and the particle size of the plant material. mdpi.comnih.gov For alkaloids from Picrasma quassioides, the choice of solvent is critical, often involving a balance between polarity to extract the desired alkaloids while minimizing co-extraction of unwanted compounds.

Traditional extraction methods for alkaloids from Picrasma species have involved maceration or percolation with organic solvents, sometimes acidified to facilitate the extraction of basic alkaloids. nih.gov More advanced techniques, such as microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE), have been explored for improving the efficiency and rapidity of alkaloid extraction from other plant sources. researchgate.net These methods can offer advantages in terms of reduced solvent consumption and shorter extraction times compared to conventional methods. researchgate.net

The optimization of extraction parameters typically involves systematic studies to determine the conditions that yield the highest concentration or total amount of the target compounds. For example, studies on alkaloid extraction from other plants have optimized parameters such as solvent concentration (e.g., ethanol-water mixtures), temperature, and liquid-solid ratio using experimental design approaches. researchgate.netmdpi.comnih.gov

For the extraction of alkaloids from Picrasma quassioides, dried plant material, such as branches or roots, is commonly used. spandidos-publications.combiosynth.com The material is typically ground to a suitable particle size to increase the surface area for extraction. nih.govnih.gov Solvents like ethanol, methanol, chloroform, or ethyl acetate (B1210297), or mixtures thereof, are frequently employed. nih.govrotachrom.com Acidified water or buffer solutions may also be used, particularly in initial extraction steps, to convert alkaloids to their salt forms, which are more soluble in polar solvents. Subsequent steps often involve liquid-liquid partitioning at different pH values to isolate the alkaloids from other plant constituents. researchgate.net

While a specific optimized extraction protocol solely for this compound was not identified, the general principles of alkaloid extraction optimization from Picrasma and other plants, involving careful selection of solvent, temperature, time, and solid-to-liquid ratio, would be applied to maximize the yield of this compound in the crude extract prior to purification.

Preparative Scale Purification Strategies for this compound

Preparative scale purification aims to isolate the target compound in sufficient quantity and purity for further research or application. knauer.net Following initial extraction and potentially preliminary purification steps, chromatographic techniques are typically employed for preparative purification. knauer.net Given the nature of alkaloids and the success of analytical and semi-preparative scale separations, preparative chromatography, including preparative High-Performance Liquid Chromatography (HPLC) and preparative Countercurrent Chromatography (CCC), are key strategies.

Preparative HPLC is a widely used technique for the purification of natural products. It involves scaling up the separation achieved at the analytical or semi-preparative scale to process larger quantities of the crude extract. waters.com This requires careful consideration of parameters such as column size, stationary phase, mobile phase composition, flow rate, and sample loading capacity to maintain resolution and achieve high purity and yield. waters.comknauer.net Both normal-phase and reversed-phase HPLC can be used for alkaloid purification, depending on the polarity of the target compound and the complexity of the mixture.

Preparative CCC, as discussed earlier, is also highly suitable for large-scale isolation of natural products, offering advantages like high sample recovery and the ability to handle relatively large sample sizes without peak broadening due to solid support interactions. capes.gov.brresearchgate.net The scalability of CCC makes it an attractive option for preparative purification of alkaloids from Picrasma quassioides. researchgate.net

Sophisticated Techniques for Structural Elucidation and Confirmation of Picrasidine O

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique used to determine the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, most commonly ¹H and ¹³C. The spectra obtained provide information about the number and types of atoms in a molecule, their electronic environment, and their connectivity.

One-dimensional NMR experiments, such as proton (¹H) NMR and carbon-13 (¹³C) NMR, are fundamental in structural elucidation. The ¹H NMR spectrum provides information on the different types of protons in the molecule, their chemical environments (indicated by chemical shifts), and their coupling interactions with neighboring protons (revealed by splitting patterns). The integration of signals in the ¹H NMR spectrum indicates the relative number of protons giving rise to each signal. plantaedb.com

The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule, with chemical shifts indicating their hybridization state and functional group environment. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbon atoms. While ¹H and ¹³C NMR are routinely applied in the structural analysis of picrasidine alkaloids, detailed, specific ¹H and ¹³C NMR chemical shift data for Picrasidine O were not available in the consulted sources. plantaedb.com

Two-dimensional NMR experiments provide crucial connectivity and spatial relationship information that is essential for assembling the structural fragments identified from 1D NMR data. wikipedia.orgr-project.orguni.lunih.govr-project.org

Correlation Spectroscopy (COSY): ¹H-¹H COSY experiments reveal correlations between protons that are coupled to each other, typically through two or three bonds. This helps in establishing proton spin systems within the molecule. wikipedia.orguni.lunih.govr-project.org

Heteronuclear Single Quantum Coherence (HSQC): HSQC experiments show correlations between protons and the carbons to which they are directly attached (one-bond correlations). This is vital for assigning proton signals to their corresponding carbon signals. wikipedia.orguni.lur-project.org

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments show correlations between protons that are spatially close to each other, regardless of the number of bonds separating them. This technique is particularly useful for determining the relative stereochemistry and conformation of a molecule. wikipedia.orguni.lunih.gov

The combination of these 2D NMR techniques allows researchers to piece together the complete structure of complex molecules. These methods are routinely applied in the structural determination of picrasidine alkaloids. r-project.org However, specific 2D NMR spectral data or detailed findings derived from COSY, HSQC, HMBC, or NOESY experiments specifically for this compound were not found in the provided search results.

Solid-state NMR is used to study the structure and dynamics of solid materials. NMR crystallography combines solid-state NMR with computational techniques, often density functional theory (DFT) calculations, to determine the crystal structure of molecules. These techniques are particularly useful for compounds that are difficult to crystallize or analyze by X-ray diffraction. While powerful for structural confirmation in the solid state, information regarding the application of solid-state NMR or NMR crystallography specifically to this compound or other picrasidine alkaloids was not available in the consulted sources. plantaedb.com

Two-Dimensional (2D) NMR: COSY, HSQC, HMBC, NOESY

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to obtain information about its fragmentation pattern, which can aid in structural identification.

High-Resolution Mass Spectrometry (HRMS) provides accurate measurements of the mass-to-charge ratio of ions, often to several decimal places. This high accuracy allows for the determination of the elemental composition of a molecule or fragment by matching the experimentally determined mass to theoretical masses calculated for different elemental formulas. HRMS is a crucial tool for confirming the molecular formula of a newly isolated compound like this compound. plantaedb.com LC-HRMS has been applied to the identification of beta-carboline and canthinone alkaloids, including this compound, isolated from natural sources such as Eurycoma longifolia and Picrasma quassioides. However, specific HRMS data (e.g., exact mass measurements) for this compound were not detailed in the search results.

Hyphenated MS techniques combine a separation method with mass spectrometry, allowing for the analysis of complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS couples liquid chromatography, which separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase, with mass spectrometry. This technique is widely used for the analysis of non-volatile or thermally labile compounds, such as many natural products including alkaloids. LC-MS, and specifically LC-HRMS, has been employed in the identification and analysis of picrasidine alkaloids from plant extracts. LC-HRMS has been used for the identification of this compound from natural sources. While LC-MS is a valuable tool for the analysis of picrasidines, detailed chromatographic and mass spectral data (e.g., retention times or specific fragmentation patterns) for this compound from LC-MS analysis were not found in the provided search results.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS couples gas chromatography, which separates volatile or semi-volatile compounds based on their boiling points and interaction with a stationary phase, with mass spectrometry. GC-MS is typically applied to more volatile compounds than LC-MS. While GC-MS is a standard analytical technique, its application to this compound was not prominently featured in the search results, likely due to the compound's structure and potential lower volatility compared to compounds typically analyzed by GC-MS. GC-MS data was mentioned for Picrasidine L.

High-Resolution Mass Spectrometry (HRMS)

X-ray Crystallography and Micro-Electron Diffraction (MicroED)

X-ray crystallography is a powerful technique for determining the atomic and molecular structure of crystalline solids. It involves directing a beam of X-rays at a crystal and analyzing the resulting diffraction pattern. scribd.com The angles and intensities of the diffracted X-rays provide information to produce a three-dimensional picture of the electron density within the crystal, allowing for the determination of atomic positions, chemical bonds, and crystallographic disorder. wikipedia.org This method is considered a gold standard for structure elucidation of crystalline materials. northwestern.edu

Micro-electron diffraction (MicroED), also known as electron crystallography of nanocrystals, is a complementary technique that can be particularly useful when large single crystals required for traditional X-ray crystallography are difficult to obtain. MicroED utilizes an electron beam to obtain diffraction data from nanocrystalline samples. While the provided search results mention X-ray crystal structure analysis for other picrasidine compounds like picrasidine-F sciencechina.cncapes.gov.br, specific details regarding the application of X-ray crystallography or MicroED directly to this compound were not prominently found in the initial search. However, these techniques are generally applicable to crystalline organic molecules and would provide definitive structural confirmation if suitable crystals of this compound could be obtained.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the functional groups and molecular structure of a compound based on its vibrational modes. renishaw.com IR spectroscopy measures the absorption of infrared light by a molecule, corresponding to transitions between vibrational energy levels. Raman spectroscopy, on the other hand, measures the inelastic scattering of light, providing complementary information about molecular vibrations. renishaw.com

Both IR and Raman spectra produce a unique "fingerprint" for a given molecule, which can be used for identification and structural characterization. renishaw.com Changes in the positions and intensities of vibrational bands in the spectra are sensitive to variations in chemical structure and molecular environment. renishaw.com While general information about the application of these techniques is available, specific IR or Raman spectroscopic data explicitly for this compound were not detailed in the provided search results. However, these spectroscopic methods would typically be employed during the structural elucidation process to confirm the presence of specific functional groups and provide supportive evidence for the proposed structure of this compound.

Computational Chemistry for Structural Validation and Conformation Analysis

Computational chemistry plays a vital role in modern structural elucidation and validation. bayer.com Techniques such as molecular docking, molecular dynamics simulations, and quantum mechanical calculations can be used to predict molecular properties, analyze conformations, and validate experimentally determined structures. tandfonline.comfigshare.com

Computational methods can help to understand the preferred three-dimensional arrangement (conformation) of a molecule and assess the stability of different possible isomers or conformers. tandfonline.com They can also be used to calculate spectroscopic parameters, such as vibrational frequencies, which can be compared to experimental IR and Raman data to help confirm a structure. researchgate.net Furthermore, computational approaches can be applied to investigate the interactions of a molecule with biological targets, providing insights into its potential activity based on its structure. bayer.comtandfonline.comfigshare.comfrontiersin.org While some search results mention computational investigations for other picrasidine compounds like Picrasidine C and Picrasidine M, focusing on aspects like binding patterns and ADME/Tox profiles tandfonline.comfigshare.comfrontiersin.org, specific computational studies focused solely on the structural validation and conformation analysis of this compound were not prominently found. However, computational chemistry techniques are valuable tools that can complement experimental data in confirming the structure and understanding the behavior of this compound.

Investigative Studies on the Biosynthetic Pathway of Picrasidine O

Proposed Biosynthetic Routes for β-Carboline Alkaloids

The biosynthesis of β-carboline alkaloids is generally understood to originate from tryptophan or indole (B1671886) ethylamines and a carbonyl compound (aldehydes or α-keto acids) via a key enzymatic reaction known as the Pictet-Spengler condensation. acs.orgacs.org This reaction forms the tetrahydro-β-carboline (THβC) skeleton. acs.orgacs.organalis.com.mynih.gov Subsequent modifications, such as oxidation, decarboxylation, dehydrogenation, and the addition of various functional groups, lead to the diverse array of β-carboline structures observed in nature, including aromatic β-carbolines. analis.com.mynih.govresearchgate.net

Proposed routes often involve the condensation of tryptophan with an aldehyde or α-keto acid, followed by cyclization and further enzymatic transformations. For instance, the synthesis of tetrahydro-β-carboline-3-carboxylic acids (THβC-3-COOH) from tryptophan and glucose involves a Pictet-Spengler reaction. acs.org Another example is the proposed mechanism for the Pictet-Spengler condensation of L-tryptophan with formaldehyde, which yields tetrahydro-β-carboline. analis.com.my

While a specific proposed route for Picrasidine O was not found, studies on other picrasidines, such as the ITHQ-type bis-β-carboline alkaloids (picrasidines G, S, and T), suggest that late-stage regio-selective aza-[4+2] cycloaddition of vinyl β-carboline alkaloids might be involved in their biosynthesis. rsc.orgrsc.orgnih.gov This highlights the complexity and variety of reactions that can occur in the later stages of β-carboline biosynthesis.

Enzymatic and Genetic Underpinnings of Alkaloid Biosynthesis

Enzymes play a crucial role in catalyzing the steps of β-carboline alkaloid biosynthesis. One key class of enzymes involved are Pictet-Spenglerases, which catalyze the initial condensation reaction. pnas.org While the enzymes specifically responsible for this compound biosynthesis are not detailed, research on other β-carbolines has identified relevant enzymes and genes.

For example, the mcbABC genes have been identified and elucidated as driving the biosynthesis of marinacarbolines in the microorganism Marinactinospora thermotolerans. cas.cnnih.govresearchgate.net Specifically, the enzyme McbB was highlighted as a novel enzyme for the construction of the β-carboline core structure, involving a Pictet-Spengler cyclization process. cas.cnnih.govresearchgate.net Site-directed mutagenesis experiments on McbB revealed that a specific residue, E97, is essential for its biochemical activity. cas.cnnih.gov

In fungi, a bacterial-like Pictet-Spenglerase gene, Fcs1, has been reported in Beauveria fungi, catalyzing the biosynthesis of the β-carboline skeleton. pnas.orgoup.com Interestingly, genes unclustered with Fcs1 were found to mediate subsequent hydroxylation and methylglucosylation of the β-carboline intermediates. pnas.org

These findings underscore the involvement of specific enzymes, often encoded by gene clusters, in the formation and modification of the β-carboline scaffold.

Precursor Incorporation and Labeling Studies

Precursor incorporation and labeling studies are essential techniques for elucidating biosynthetic pathways by tracking the fate of labeled molecules supplied to the producing organism. While specific studies for this compound were not found, research on other β-carbolines has utilized these methods.

For instance, feeding experiments with ⁵-F-Trp and ¹³C-labeled glucose and acetate (B1210297) revealed that 1-acetyl-3-carboxy-β-carboline is derived from tryptophan and two equivalents of acetate as precursors in Marinactinospora thermotolerans. cas.cn This indicates that tryptophan serves as a primary building block for the β-carboline core.

Studies on the formation of β-carbolines in food systems have also utilized precursor analysis, showing that tryptophan reacts with α-dicarbonyl compounds like glyoxal, methylglyoxal, and 3-deoxyglucosone (B13542) to form various β-carboline derivatives. acs.orgacs.org This further supports the role of tryptophan and carbonyl compounds as key precursors.

Strategies and Methodologies in the Total Synthesis of Picrasidine O

Retrosynthetic Analysis of the Picrasidine O Skeleton

Retrosynthetic analysis involves working backward from the target molecule to identify potential precursor molecules and key disconnections. The goal is to simplify the molecular structure at each step until readily available starting materials are reached. pharmacy180.comprinceton.edu For β-carboline alkaloids, a common retrosynthetic strategy involves disconnecting bonds that can be formed through known cyclization or coupling reactions.

While a specific retrosynthetic analysis for this compound was not detailed in the search results, the retrosynthetic analysis of related ITHQ-type bis-β-carboline alkaloids and picrasidine R has been reported. rsc.orgresearchgate.netrsc.org These analyses often converge on simpler β-carboline or indole (B1671886) precursors. For instance, the ITHQ skeleton can be constructed through a late-stage aza-[4+2] cycloaddition of vinyl β-carboline alkaloids. rsc.orgrsc.org Picrasidine R, which has a 1,4-diketone linker, can be envisioned as arising from a Stetter reaction between appropriate precursors. rsc.orgresearchgate.netrsc.orgpku.edu.cnrsc.orgpku.edu.cn Applying these principles to this compound would involve identifying key bonds that can be formed using established reactions and working backward to simpler indole or β-carboline derivatives.

Stereoselective Synthesis Approaches

Stereoselective synthesis aims to control the formation of specific stereoisomers during a chemical reaction. researchgate.netnih.govd-nb.info This is particularly important for natural products, as different stereoisomers can have vastly different biological activities. While specific details on the stereoselective synthesis of this compound were not found, stereoselective approaches are crucial in the synthesis of other β-carboline alkaloids. For example, asymmetric Pictet-Spengler reactions have been developed to synthesize chiral 1-substituted tetrahydro-β-carbolines with high enantiomeric excess. d-nb.info Stereoselective radical cyclization cascades have also been employed in the total synthesis of complex alkaloids with multiple stereocenters. nih.gov These methodologies highlight the importance of controlling stereochemistry in the synthesis of this class of compounds.

Divergent Synthetic Strategies for Related Picrasidine Analogs

Divergent synthetic strategies involve synthesizing a range of related compounds from common intermediates. nih.gov This approach is valuable for exploring the structure-activity relationships of natural product families like the picrasidines and for generating diverse libraries of analogs. Divergent total syntheses of several bis-β-carboline alkaloids, including picrasidines G, S, R, and T, have been reported. rsc.orgresearchgate.netresearchgate.netrsc.orgpku.edu.cnrsc.orgpku.edu.cn These strategies often involve the late-stage diversification of common β-carboline precursors. For instance, iridium-catalyzed C–H borylation has been applied to enable site-selective C-8 functionalization of β-carboline substrates, allowing for the efficient synthesis and structural diversification of this family of natural products. rsc.orgresearchgate.netrsc.orgpku.edu.cnrsc.orgsnnu.edu.cn This demonstrates how divergent synthesis can be used to access various picrasidine analogs from common synthetic intermediates.

Re-evaluation of Structural Assignments through Synthetic Efforts

Total synthesis plays a critical role in the field of natural product chemistry beyond just providing access to compounds. It serves as a rigorous method for confirming or re-evaluating the structures initially assigned to natural products based on spectroscopic data. nih.gov In some cases, synthetic studies have revealed inaccuracies in proposed structures, leading to their revision. While specific details regarding the re-evaluation of this compound's structure through synthesis were not prominently found in the provided search results, the general principle holds true for complex natural products in this family. Synthetic accessibility to proposed structures allows for the comparison of spectroscopic data between the synthetic and natural samples. Discrepancies in these data necessitate a re-examination of the initial structural assignment. The successful total synthesis of a natural product that yields a compound spectroscopically identical to the isolated natural product provides strong evidence for the correctness of the assigned structure.

Mechanistic Studies on Biological Targets and Intracellular Pathways of Picrasidine O

Identification of Specific Molecular Targets (e.g., FGFR2, cGAS, VEGFA, TLR4, STAT3)

Studies on picrasidine derivatives have identified interactions with several key molecular targets. Picrasidine Q, for instance, has been shown to target Fibroblast Growth Factor Receptor 2 (FGFR2), a receptor tyrosine kinase involved in cell proliferation and survival. nih.govnih.govmedchemexpress.com This targeting by picrasidine Q inhibits the kinase activity of FGFR2. nih.govmedchemexpress.com

Another target of interest in the context of picrasidine compounds is cyclic GMP-AMP synthase (cGAS). Picrasidine S has been identified as an inducer of type I interferon (IFN-I) responses by activating the cGAS-IFN-I pathway. nih.govpku.edu.cnresearchgate.net The cGAS pathway is a critical component of the innate immune system, detecting cytosolic DNA and triggering immune responses. elifesciences.org

Vascular Endothelial Growth Factor A (VEGFA), a key regulator of angiogenesis, has also been indicated as a potential interaction target for picrasidine compounds, specifically Picrasidine Y, based on network pharmacology studies. researchgate.netscielo.brresearchgate.net

Toll-like receptor 4 (TLR4), a pattern recognition receptor involved in the innate immune response, is another target identified in network pharmacology research on Picrasma alkaloids as having significant interactions. scielo.brresearchgate.net

Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor involved in various cellular processes including cell growth and survival, has been shown to be inhibited by Picrasidine G through the EGFR/STAT3 signaling pathway in certain cancer cells. nih.govspandidos-publications.com While this finding is for a related picrasidine, it suggests a potential area of investigation for Picrasidine O.

Elucidation of Intracellular Signaling Pathway Modulation

Picrasidine compounds have been shown to modulate several intracellular signaling pathways that are crucial for cellular function and disease progression.

RAS-MAPK Pathway Interactions

The RAS-MAPK pathway is a fundamental signaling cascade that regulates cell proliferation, differentiation, and survival. mdpi.comrsc.org Studies on picrasidine derivatives have indicated interactions with this pathway. Picrasidine I has been reported to downregulate ERK and Akt pathways. medchemexpress.comabmole.com Picrasidine J has been shown to reduce the phosphorylation of ERK in head and neck squamous cell carcinoma cells, suggesting an inhibitory effect on the ERK signaling pathway. mdpi.comresearchgate.net While Picrasidine Q targets FGFR2, its effect on downstream signaling showed suppression of AKT and mTOR phosphorylation but not MEK/ERK signaling pathways in esophageal squamous cell carcinoma cells. nih.govnih.gov This suggests varied interactions with the MAPK components depending on the specific picrasidine compound.

PI3K-AKT-mTOR Signaling Regulation

The PI3K-AKT-mTOR pathway is another critical signaling route involved in cell growth, survival, and metabolism. Picrasidine Q's targeting of FGFR2 has been shown to suppress the phosphorylation of downstream targets including AKT and mTOR. nih.govnih.gov Picrasidine I has also been reported to downregulate Akt pathways. medchemexpress.comabmole.commdpi.comnih.gov These findings suggest that certain picrasidine compounds can modulate this pathway, potentially impacting cell survival and proliferation.

NF-κB and MAPK Signaling Pathways

The NF-κB and MAPK signaling pathways are central to inflammatory and immune responses, as well as cell survival and proliferation. researchgate.netresearchgate.net Picrasidine I has been shown to suppress osteoclastogenesis by attenuating both MAPKs (ERK, p38, and JNK) and NF-κB signaling pathways. nih.govresearchgate.netkarger.comtargetmol.comnih.gov This modulation involves inhibiting the phosphorylation of key components in these pathways. researchgate.netkarger.com

cGAS-IFN-I Pathway Activation

As mentioned earlier, Picrasidine S has been found to activate the cGAS-IFN-I pathway. nih.govpku.edu.cnresearchgate.net This activation leads to the production of type I interferons, which play a significant role in antiviral and antitumor immunity. nih.govpku.edu.cnelifesciences.org The cGAS-STING pathway is a key cytosolic DNA sensor responsible for IFN-I production and the activation of immune cells. elifesciences.org

VEGF-VEGFR and ANGPT-TEK Pathway Involvement

While direct studies on this compound's interaction with the VEGF-VEGFR and ANGPT-TEK pathways were not prominently found, network pharmacology studies on Picrasma alkaloids have indicated VEGFA as a potential target. researchgate.netscielo.brresearchgate.net The VEGF-VEGFR pathway is crucial for angiogenesis, while the ANGPT-TEK pathway (also known as the Tie2 signaling pathway) is also involved in vascular development and stability. Further research would be needed to specifically determine this compound's involvement in these pathways.

Data Tables

Based on the search results, here are some illustrative data points regarding the effects of related picrasidine compounds on signaling pathways. Specific quantitative data for this compound on these targets and pathways were not extensively available in the search results.

Picrasidine CompoundTarget/PathwayObserved EffectReference
Picrasidine QFGFR2 kinase activityInhibition (dose-dependent) medchemexpress.com
Picrasidine QAKT phosphorylationSuppression (downstream of FGFR2) nih.govnih.gov
Picrasidine QmTOR phosphorylationSuppression (downstream of FGFR2) nih.govnih.gov
Picrasidine QMEK/ERK signalingNo significant effect observed nih.govnih.gov
Picrasidine IERK phosphorylationDownregulation medchemexpress.comabmole.commdpi.comnih.gov
Picrasidine IAkt phosphorylationDownregulation medchemexpress.comabmole.commdpi.comnih.gov
Picrasidine IJNK phosphorylationDownregulation nih.govresearchgate.net
Picrasidine Ip38 phosphorylationAttenuation researchgate.netkarger.com
Picrasidine INF-κB signalingAttenuation researchgate.netkarger.comtargetmol.comnih.gov
Picrasidine JERK phosphorylationReduction mdpi.comresearchgate.net
Picrasidine ScGAS-IFN-I pathwayActivation nih.govpku.edu.cnresearchgate.net
Picrasidine GSTAT3 phosphorylationInhibition (via EGFR/STAT3 pathway) nih.gov

Ligand-Target Interaction Analysis: In Silico Screening and Molecular Docking

In silico methods, including molecular docking and virtual screening, have been employed to predict the potential biological targets and binding affinities of various picrasidine compounds. These computational approaches help to elucidate the likely mechanisms of action by simulating the interaction between a ligand (such as a picrasidine) and a target protein.

Studies have utilized molecular docking to investigate the interaction of picrasidine compounds with various proteins. For instance, picrasidine M and acerosin, extracted from Picrasma quassioides, were identified as potential inhibitors of the mammalian target of rapamycin (B549165) (mTOR) through virtual screening and molecular dynamics simulations. nih.gov These compounds showed favorable binding affinities and maintained stable docking poses with the mTOR protein, forming hydrogen bonds and pi interactions with specific residues. nih.gov

Another application of in silico methods involved screening natural compounds from Chinese herbal medicines, including Picrasma quassioides, for inhibitory effects against the SARS-CoV-2 main protease (Mpro). Molecular docking, drug-likeness assessment, and molecular dynamics simulations were used in this study. nih.govtandfonline.com Several picrasidine compounds, including Picrasidine T, were among the top compounds exhibiting favorable binding energies with the active site of Mpro. nih.govtandfonline.com Molecular dynamics simulations further evaluated the stability of these interactions. nih.govtandfonline.com

Molecular docking has also been used in conjunction with other computational methods to study the interaction of Picrasidine C with peroxisome proliferator-activated receptor alpha (PPARα), investigating its binding pattern and selectivity mechanism over PPARγ. tandfonline.comdntb.gov.ua These studies highlight the utility of in silico techniques in predicting and understanding the molecular interactions of picrasidine compounds with potential biological targets.

Functional Characterization of Cellular Processes

Research has explored the effects of picrasidine compounds on various cellular processes, providing insights into their functional activities and underlying mechanisms. While specific studies on this compound across all these processes are limited in the provided search results, information on other picrasidine variants (such as Picrasidine I and Picrasidine Q) can offer insights into the potential activities within this class of compounds.

Modulation of Cell Proliferation and Transformation

Some picrasidine compounds have demonstrated the ability to modulate cell proliferation and inhibit cell transformation. Picrasidine Q, for example, has shown anti-cell transformation and anti-cancer capacities, potentially by targeting FGFR2 and inhibiting the proliferation of esophageal squamous cell carcinoma (ESCC) cells. biocat.comnih.govmedchemexpress.comaacrjournals.orgnih.gov Studies have shown that Picrasidine Q can inhibit cell proliferation and induce cell cycle arrest in ESCC cell lines, affecting markers such as cyclinD1, cyclinD3, and cyclinB1. nih.govaacrjournals.orgnih.gov

Induction of Apoptosis

Induction of apoptosis is another key cellular process influenced by certain picrasidine compounds. Picrasidine Q has been shown to induce apoptosis in ESCC cells, as evidenced by the detection of biological markers like cleaved caspase-7, caspase-3, and PARP. nih.govaacrjournals.orgnih.gov Picrasidine I has also been reported to trigger apoptosis in various cancer cell lines, including oral cancer cells and nasopharyngeal carcinoma cells. researchgate.netresearchgate.netmdpi.comnih.govnih.gov Studies on Picrasidine I indicate that it can activate apoptosis via both mitochondrial and death receptor pathways, influencing pro-apoptotic and anti-apoptotic proteins. researchgate.net It has also been linked to the modulation of signaling pathways such as ERK and Akt in inducing apoptosis. researchgate.netmdpi.comnih.govnih.gov

Regulation of Immune Responses

While direct information on this compound's impact on immune responses is not explicitly detailed in the provided results, research on other picrasidine variants suggests potential immunomodulatory activities. For instance, Picrasidine S has been identified as a novel vaccine adjuvant that induces a cGAS-mediated cellular immune response. pku.edu.cnnih.gov It has been shown to enhance both humoral and cellular immune responses and activate the cGAS-IFN-I pathway, leading to an enhanced T cell response and an increase in CD8+ central memory (TCM)-like cells. pku.edu.cnnih.gov Phytochemicals from Picrasma quassioides, the source of picrasidines, are generally recognized for their potential to modulate immune and inflammatory responses. researchgate.netnih.gov

Anti-angiogenic Activities

Some compounds derived from Picrasma quassioides have demonstrated anti-angiogenic properties. While this compound is not specifically mentioned in the context of anti-angiogenesis in the provided snippets, a related compound, 1-hydroxymethyl-8-hydroxy-β-carboline, isolated from P. quassioides, was found to inhibit angiogenesis in zebrafish with minimal toxicity. mdpi.com Angiogenesis is a crucial process in the growth and spread of tumors and in inflammatory conditions, suggesting a potential area for investigation for other picrasidine compounds. mdpi.com

Inhibition of Osteoclastogenesis

Picrasidine I, another alkaloid from Picrasma quassioides, has been shown to suppress osteoclastogenesis, the process of osteoclast differentiation. karger.commedchemexpress.comtargetmol.comnih.govresearchgate.net Studies indicate that Picrasidine I inhibits RANKL-induced osteoclast formation from precursors. karger.comnih.gov Mechanistically, this inhibition involves the suppression of osteoclastogenic transcription factors like c-Fos and NFATc1, and the attenuation of signaling pathways including MAPKs and NF-κB. karger.commedchemexpress.comtargetmol.comnih.govresearchgate.net Additionally, Picrasidine I has been reported to decrease reactive oxygen species (ROS) generation in osteoclasts and osteoblasts. karger.comnih.gov These findings suggest that certain picrasidine compounds may hold potential in the treatment of bone disorders characterized by excessive osteoclast activity, such as osteoporosis. karger.comnih.gov

Structure Activity Relationship Sar Studies of Picrasidine O and Its Analogs

Identification of Key Structural Features for Biological Activity

Alkaloids from Picrasma quassioides, including the picrasidine family, are known for their diverse biological activities, which are closely linked to their structural characteristics. The presence of nitrogen atoms and aromatic rings are highlighted as fundamental structural elements contributing to the pharmacological properties of these compounds nih.govuni.lu. Picrasidine O, as a β-carboline alkaloid, possesses a core tetracyclic structure comprising an indole (B1671886) ring fused to a pyridine (B92270) ring. This fundamental β-carboline scaffold is a common feature among many bioactive alkaloids.

While detailed SAR specifically for this compound is still an area of ongoing research, studies on related picrasidine analogs shed light on important structural motifs. For instance, the canthin-6-one (B41653) backbone is a basic structure found in several P. quassioides alkaloids with reported activities plantaedb.com. The specific arrangement of rings and the nature and position of substituents on the β-carboline or related scaffolds are critical determinants of the observed biological effects. The presence of O=CN groups and aromatic amines in compounds like this compound and Picrasidine L has been noted in the context of potential biological interactions nih.gov.

Positional and Substituent Effects on Bioactivity

Variations in the position and nature of substituents on the core picrasidine structure significantly impact their biological activities. Studies on various picrasidine analogs illustrate these effects:

Picrasidine C: This dimeric β-carboline alkaloid acts as a selective agonist for peroxisome proliferator-activated receptor alpha (PPARα) uni-goettingen.de. Computational studies suggest that the specific binding pattern within the PPARα pocket is crucial for its activity. The selectivity over PPARγ is speculated to be influenced by steric hindrance caused by a specific residue in the PPARγ binding pocket uni-goettingen.de. Modifications, such as bulky replacements at certain positions, have been explored computationally to understand their effect on PPARγ potency .

Picrasidine I: This analog demonstrates the importance of structural features in modulating cellular pathways. It inhibits osteoclastogenesis by interfering with RANKL-induced signaling pathways, including the phosphorylation of mitogen-activated protein kinases (MAPKs) such as p38, JNK, and ERK, and by reducing the production of reactive oxygen species (ROS) chem960.com. It also shows the ability to induce apoptosis in cancer cells chem960.com.

Picrasidine J: Possessing a structure similar to Picrasidine I chem960.com, Picrasidine J exhibits anti-metastatic effects in head and neck squamous cell carcinoma. Its activity involves targeting the epithelial-mesenchymal transition (EMT) pathway, leading to the upregulation of epithelial markers (E-cadherin, ZO-1) and downregulation of mesenchymal markers (beta-catenin, Snail). Picrasidine J also reduces the expression of KLK-10 and suppresses the phosphorylation of ERK, highlighting the influence of structural nuances on specific signaling cascades involved in metastasis chem960.com.

Picrasidine G: This analog has shown cytotoxicity against cancer cell lines and decreases the viability of EGFR-overexpressing breast cancer cells by inhibiting the EGFR/STAT3 signaling pathway ontosight.ai. These findings underscore how specific substituents or structural arrangements can lead to targeted inhibition of particular protein kinases and signaling pathways.

Computational Approaches in SAR Analysis

Computational methods play a vital role in complementing experimental SAR studies and providing deeper insights into the interactions between picrasidine compounds and their biological targets. These approaches can help predict binding modes, assess binding affinities, and elucidate mechanisms of selectivity.

For Picrasidine C, computational techniques such as molecular docking, molecular dynamics simulations, and MM-GBSA calculations have been employed to thoroughly investigate its interaction with PPARα uni-goettingen.de. These studies aimed to understand the detailed binding pattern and the molecular basis for its subtype selectivity over PPARγ, attributing the selectivity, in part, to steric hindrance within the PPARγ binding site uni-goettingen.de. Pharmacophore modeling has also been utilized in the computational analysis of Picrasidine C uni-goettingen.de.

Furthermore, computational screening methods, including molecular docking and molecular dynamics simulations, have been applied to identify potential inhibitors for SARS-CoV-2 helicase. Picrasidine M and Picrasidine N were identified as potential candidates through these in silico investigations . These computational studies provide valuable predictions about the potential biological targets and activities of picrasidine derivatives, guiding further experimental validation.

Rational Design Principles for Novel this compound Derivatives

The SAR information gleaned from studies on this compound and its analogs, coupled with computational insights, provides a foundation for the rational design of novel derivatives with tailored biological properties. By identifying the key structural features and understanding how positional and substituent changes influence activity and selectivity, researchers can design targeted modifications.

For instance, the computational study on Picrasidine C explicitly aimed to provide information valuable for chemical modification and the design of selective PPARα agonists uni-goettingen.de. This included the in silico design of novel skeletons derived from the Picrasidine C core, which were then evaluated computationally uni-goettingen.de.

Advanced Analytical Approaches for Quantitative and Qualitative Analysis of Picrasidine O

Chromatographic Quantification Methods (e.g., HPLC-UV, LC-MS/MS)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) coupled with various detectors, are fundamental for the separation and quantification of Picrasidine O within complex samples. HPLC separates components based on their differential interactions with a stationary phase and a mobile phase.

HPLC coupled with Ultraviolet-Visible (UV-Vis) detection (HPLC-UV) is a widely used technique for the quantitative analysis of compounds that absorb light in the UV-Vis spectrum. labmanager.comsolubilityofthings.comnih.gov this compound, possessing a chromophore, is amenable to detection by UV-Vis spectroscopy. HPLC-UV methods are often employed for routine quantification due to their simplicity, cost-effectiveness, and robustness. labmanager.commeasurlabs.com Method validation is crucial for ensuring the reliability of HPLC-UV for quantitative analysis, involving parameters such as limit of detection (LoD), limit of quantification (LoQ), selectivity, linearity, precision, and accuracy (recovery). nih.govscielo.br For instance, validated HPLC-UV methods have been developed for quantifying other bioactive amines and compounds in various matrices, demonstrating the applicability of this technique for the quantitative determination of specific analytes. nih.govscielo.brnih.gov

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) offers enhanced sensitivity and selectivity compared to HPLC-UV, making it particularly suitable for the analysis of complex biological samples or when analyzing analytes at trace concentrations. creative-proteomics.comnih.govrsc.org LC-MS/MS involves separating compounds by LC and then subjecting them to two stages of mass analysis. creative-proteomics.com The first stage selects precursor ions, and the second stage fragments these ions, providing characteristic product ions. creative-proteomics.com This allows for highly specific detection and quantification, often utilizing Multiple Reaction Monitoring (MRM), which monitors specific precursor-product ion pairs. creative-proteomics.com LC-MS/MS is a preferred tool for quantitative analysis in complex matrices due to its ability to minimize background noise and improve accuracy. creative-proteomics.comnih.gov While specific LC-MS/MS methods for the quantification of this compound were not detailed in the search results, LC-MS/MS has been successfully applied for the sensitive and simultaneous analysis of other alkaloids, such as pyrrolizidine (B1209537) and tropane (B1204802) alkaloids, in challenging matrices like milk, highlighting its potential for this compound analysis. nih.gov

Isotopic Tracing and Natural Abundance Studies

Isotopic tracing and the analysis of natural isotopic abundance provide powerful tools for studying the metabolic fate and origin of compounds. Stable isotopes, such as carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N), are used in these techniques. nih.govmdpi.com

¹³C and ¹⁵N Natural Abundance Techniques

Natural abundance techniques utilize the inherent variations in the ratios of stable isotopes (e.g., ¹³C/¹²C and ¹⁵N/¹⁴N) in different sources or biological materials. acdlabs.comshimadzu.comnewprairiepress.org The natural abundance of ¹³C is approximately 1.1% of total carbon. acdlabs.comshimadzu.com Similarly, ¹⁵N has a natural abundance, and variations in its ratio relative to ¹⁴N can be used to trace nitrogen sources and metabolic processes. newprairiepress.orgfrontiersin.org

Analyzing the natural abundance of ¹³C and ¹⁵N in this compound isolated from biological sources could potentially provide insights into the metabolic pathways involved in its biosynthesis or the environmental factors influencing its isotopic composition. While the search results did not provide specific studies on the natural abundance of ¹³C and ¹⁵N in this compound, the principles of these techniques have been applied to study various biological and environmental processes, such as tracing nitrogen fixation in plants and analyzing dietary sources in animals. dpi.qld.gov.aufrontiersin.orgwur.nlresearchgate.netresearchgate.net Mass spectrometry is commonly used to measure the ratios of stable isotopes. nih.govmdpi.com

Application of Stable Isotope Tracers

Stable isotope tracers involve introducing molecules specifically labeled with stable isotopes (e.g., ¹³C-labeled glucose or ¹⁵N-labeled amino acids) into a system and tracking their incorporation into downstream metabolites or compounds like this compound. nih.govmdpi.comuni-regensburg.de This technique is invaluable for elucidating metabolic pathways, determining reaction rates, and understanding the dynamics of biochemical processes. nih.govmdpi.comuni-regensburg.de

When applying stable isotope tracers for the study of this compound, researchers would synthesize or obtain isotopically labeled precursors and administer them to the biological system producing the alkaloid. By analyzing the isotopic enrichment in this compound over time using mass spectrometry, it is possible to infer the pathways and rates of its synthesis. nih.govmdpi.com Accurate interpretation of tracer data requires correcting for the natural abundance of isotopes in the sample. nih.govmdpi.comuni-regensburg.de Software tools are available for this correction. nih.govmdpi.com Although no specific studies on using stable isotope tracers for this compound biosynthesis were found, this approach is widely used in metabolomics and natural product biosynthesis research to understand complex biochemical networks. nih.govmdpi.comuni-regensburg.de

Spectroscopic Quantification Methods

Spectroscopic methods provide alternative or complementary approaches for the quantification and characterization of this compound. Techniques such as UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy offer valuable information about the compound's structure and concentration. labmanager.comsolubilityofthings.comcreative-biostructure.comopenaccessjournals.com

UV-Vis spectroscopy can be used for the quantitative determination of this compound by measuring its absorbance at specific wavelengths in the ultraviolet or visible region. labmanager.comsolubilityofthings.comnih.gov This method is straightforward and can be used for routine quantification, particularly if the compound has a strong chromophore and can be isolated in a relatively pure form. labmanager.commeasurlabs.com

NMR spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed structural information about a molecule based on the magnetic properties of atomic nuclei. labmanager.comsolubilityofthings.comcreative-biostructure.comopenaccessjournals.com Beyond structural elucidation, NMR can also be used for quantitative analysis, a technique known as quantitative NMR (qNMR). labmanager.comsolubilityofthings.com qNMR allows for the determination of the concentration or purity of a compound by accurately measuring the intensity of specific signals in the NMR spectrum relative to a known internal standard. labmanager.comsolubilityofthings.com ¹³C NMR, which analyzes the less abundant ¹³C isotope, can provide insights into the carbon skeleton of this compound. creative-biostructure.comnih.govnih.gov While the search results did not detail specific spectroscopic quantification methods for this compound, these techniques are broadly applicable to the analysis of organic molecules and could be developed for this compound. labmanager.comsolubilityofthings.comcreative-biostructure.comopenaccessjournals.com

Network Pharmacology for Multi-Target Analysis

Network pharmacology is an approach that integrates principles of systems biology and polypharmacology to investigate the complex interactions between compounds, biological targets, and diseases. scielo.brusp.brresearchgate.netscielo.br This method is particularly relevant for studying the effects of traditional medicines or natural products, which often contain multiple active compounds that may act on multiple targets. scielo.brusp.brresearchgate.netscielo.br

Studies utilizing network pharmacology have been conducted to investigate the anti-inflammatory targets and mechanisms of alkaloids from Picrasma quassioides, the plant source of this compound. scielo.brusp.brresearchgate.netscielo.br These studies typically involve identifying the active compounds in the plant extract, predicting their potential biological targets using databases and computational tools, and constructing compound-target networks. scielo.brusp.brresearchgate.netscielo.br Subsequent analysis of these networks, including pathway enrichment analysis, can reveal the key targets and signaling pathways modulated by the compounds. scielo.brusp.brresearchgate.netscielo.br

While this compound may not have been the sole focus of all these network pharmacology studies on Picrasma alkaloids, the methodology provides a framework for understanding its potential mechanisms of action in a multi-target context. These studies have identified numerous potential anti-inflammatory targets and pathways, such as the NF-κB and MAPK signaling pathways, which may be influenced by the alkaloids present in Picrasma quassioides. scielo.brusp.brresearchgate.netscielo.br For example, one study on Picrasma quassioides alkaloids identified 11 active ingredients and 109 anti-inflammatory prediction targets, constructing a compound-target network and highlighting targets like VEGFA, TLR4, and STAT3 as potentially crucial. scielo.brusp.brresearchgate.netscielo.br Molecular docking simulations can further explore the binding affinity between specific alkaloids and predicted targets, as demonstrated with Picrasidine Y and VEGFA in one study. scielo.brusp.brresearchgate.netscielo.brresearchgate.net This network-based approach helps to understand the holistic effects of compounds and can guide further experimental investigations into the biological activities of this compound.

Here is a summary of potential targets and pathways identified in network pharmacology studies of Picrasma alkaloids, which may be relevant to this compound:

Potential TargetsRelevant Pathways
VEGFAInflammatory pathways
TLR4NF-κB signaling pathway
STAT3Inflammatory pathways
-MAPK signaling pathway
-Chemokine signaling pathway
-NF-κB signaling pathway

Note: This table summarizes findings from network pharmacology studies on Picrasma alkaloids in general, not exclusively this compound. scielo.brusp.brresearchgate.netscielo.br

Emerging Research Avenues and Future Perspectives for Picrasidine O Research

Discovery of Novel Picrasidine O Analogs with Enhanced Specificity

The exploration of novel analogs of natural products like this compound is a significant area of research aimed at developing compounds with improved potency, specificity, and pharmacokinetic properties. While direct research on this compound analogs with enhanced specificity is not extensively detailed in the provided search results, studies on related picrasidines highlight the potential for structural modification to influence biological activity. For instance, research on Picrasidine C has involved computational methods to understand its binding pattern and selectivity mechanism for PPARα, providing valuable information for chemical modification and the design of selective derivatives tandfonline.comnih.gov. Similarly, studies on Picrasidine J and Picrasidine I demonstrate distinct biological effects, suggesting that even minor structural variations within the picrasidine family can lead to different therapeutic potentials mdpi.comresearchgate.net. The identification of Picrasidine S as a p38α inhibitor through machine learning-assisted discovery from natural products further underscores the value of exploring picrasidine derivatives for novel drug leads researchgate.net. These examples suggest that the discovery of novel this compound analogs with enhanced specificity would likely involve targeted synthesis and evaluation based on insights gained from studying the structure-activity relationships of existing picrasidines and utilizing computational design approaches.

Advanced Computational Modeling for Mechanism Prediction and Drug Discovery

Advanced computational modeling techniques are increasingly vital in modern drug discovery and understanding the mechanisms of action of bioactive compounds tandfonline.comnih.gov. For picrasidines, computational investigations have already been applied to understand binding patterns and selectivity. For example, molecular docking, molecular dynamics simulations, and binding free energy calculations have been used to investigate the interactions between Picrasidine C and PPARα, providing insights valuable for structural optimization tandfonline.comnih.gov. Computational methods, including sequence alignment, molecular docking, pharmacophore modeling, and molecular dynamics simulations, were employed to study Picrasidine C's binding mode with PPARα and its selectivity mechanism over PPARγ tandfonline.comnih.gov. The use of machine learning has also been demonstrated in the discovery of novel p38α inhibitors from natural products, including the identification of Picrasidine S researchgate.net.

For this compound, advanced computational modeling could be used to:

Predict potential protein targets and binding affinities.

Simulate the dynamic interactions between this compound and its targets.

Predict ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity profiles to guide lead optimization tandfonline.comnih.gov.

Design novel this compound analogs with predicted enhanced activity or selectivity.

These computational approaches can significantly accelerate the research process by prioritizing promising avenues for experimental validation and providing detailed molecular-level insights.

Development of Sustainable Production Methods for this compound

The sustainable production of natural products like this compound is an important consideration for ensuring their availability for research and potential therapeutic use while minimizing environmental impact. While specific details on the sustainable production of this compound are not available in the search results, the broader field of sustainable synthesis and green chemistry provides relevant context ijsetpub.comjocpr.comrsc.org. Green chemistry principles emphasize reducing waste, using renewable feedstocks, and employing safer solvents and reagents ijsetpub.comjocpr.com. Biosynthesis, using plants or microorganisms, is highlighted as an environmentally friendly approach for producing natural compounds and nanoparticles researchgate.net.

Potential sustainable production methods for this compound could include:

Improved extraction methods: Developing more efficient and environmentally friendly techniques for extracting this compound from its natural source, Picrasma quassioides.

Tissue culture or cell suspension cultures: Utilizing plant biotechnology to produce this compound in a controlled environment, potentially increasing yield and consistency.

Microbial fermentation: Exploring the possibility of engineering microorganisms to biosynthesize this compound or its precursors researchgate.net.

Sustainable chemical synthesis: Developing synthetic routes that employ green chemistry principles, such as using biocatalysts, renewable solvents, and minimizing hazardous byproducts ijsetpub.comjocpr.com.

Research in this area would focus on developing scalable, cost-effective, and environmentally responsible methods to obtain this compound for further study and potential development.

Q & A

Q. How can Picrasidine O be reliably identified and quantified in plant extracts?

  • Methodological Answer : Use Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Orbitrap-Ion Trap Mass Spectrometry to separate and quantify this compound. Validate retention times experimentally and compare them with computational predictions to ensure accuracy. Include parameters such as k' (capacity factor) and SimCoeff (similarity coefficients) for cross-validation .

Q. What preliminary biological activities are associated with this compound?

  • Methodological Answer : Conduct bioassay-guided fractionation of plant extracts (e.g., Picrasma quassioides) to isolate this compound. Test its bioactivity in in vitro models (e.g., anti-inflammatory assays) and cross-reference with structurally related compounds like Picrasidine I, which inhibits RANKL-induced osteoclastogenesis via MAPK/NF-κB pathways .

Q. What analytical parameters are critical for ensuring reproducibility in this compound studies?

  • Methodological Answer : Standardize chromatographic conditions (e.g., column type, mobile phase) and validate retention time (tR) consistency between experimental and calculated values. Address variability by reporting parameters like peak width and capacity factor (k'), as demonstrated in studies on Picrasidine H and T .

Advanced Research Questions

Q. How can computational modeling predict this compound’s molecular targets and selectivity?

  • Methodological Answer : Apply molecular docking and dynamics simulations to assess this compound’s binding affinity to receptors like PPARα, following methodologies used for Picrasidine C. Evaluate selectivity using ADME/Tox profiling and compare with known ligands to identify unique interactions .

Q. How to resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Use the PICO(T) framework to structure comparative studies:
  • Population (e.g., specific cell lines),
  • Intervention (dose ranges of this compound),
  • Comparison (positive/negative controls),
  • Outcome (quantitative metrics like IC₅₀),
  • Time (exposure duration).
    Systematically analyze confounding variables (e.g., ROS levels, as in Picrasidine I studies) .

Q. What experimental designs are optimal for studying this compound’s role in signaling pathways?

  • Methodological Answer : Use pathway-specific inhibitors (e.g., NF-κB or MAPK inhibitors) in combination with this compound treatment. Quantify downstream biomarkers (e.g., NFATc1 expression) via qPCR or Western blot, referencing methodologies from Picrasidine I’s inhibition of osteoclastogenesis .

Q. How to address variability in chromatographic data for this compound?

  • Methodological Answer : Implement robust quality control measures, such as internal standards and triplicate runs. Use scatter plots to correlate experimental vs. calculated retention times, and apply statistical tools (e.g., regression analysis) to identify outliers, as shown in studies on Picrasidine H .

Q. How can bioassay-guided fractionation improve isolation of this compound?

  • Methodological Answer : Combine bioactivity screening (e.g., antimicrobial or anti-inflammatory assays) with UHPLC-MS to track active fractions. Prioritize fractions showing dose-dependent activity, and use high-resolution MS/MS for structural confirmation, similar to approaches for Kumu-derived compounds .

Methodological Frameworks for Research Design

Q. How to apply the PICO(T) framework to structure studies on this compound?

  • Methodological Answer : Define:
  • Population : Target organism or cell type (e.g., RAW264.7 macrophages),
  • Intervention : this compound treatment (e.g., 1–50 µM),
  • Comparison : Vehicle control or reference drug (e.g., dexamethasone),
  • Outcome : Measurable endpoints (e.g., cytokine levels),
  • Time : Exposure period (e.g., 24–72 hours).
    This ensures clarity and reduces bias in experimental design .

What criteria ensure a rigorous research question for this compound studies?

  • Methodological Answer : Use the FINER criteria:
  • Feasibility (resources, time),
  • Interest (novelty to the field),
  • Novelty (unexplored mechanisms),
  • Ethics (e.g., in vitro vs. in vivo models),
  • Relevance (therapeutic potential).
    For example, investigate this compound’s impact on understudied pathways like EGFR/STAT3, leveraging insights from Picrasidine N/G studies .

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Picrasidine O
Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.